(R)-3-Amino-2-phenylpropan-1-ol hydrochloride

Übersicht

Beschreibung

Amines, such as “®-3-Amino-2-phenylpropan-1-ol”, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (like an amine). They are often used in the formulation of pharmaceuticals .

Synthesis Analysis

The synthesis of amines and their hydrochlorides can be achieved through various methods. For instance, amines can be synthesized by alkylation of ammonia or reduction of nitriles, amides, and nitro compounds . The hydrochloride salt can be formed by reacting the amine with hydrochloric acid .Molecular Structure Analysis

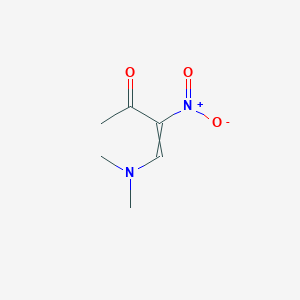

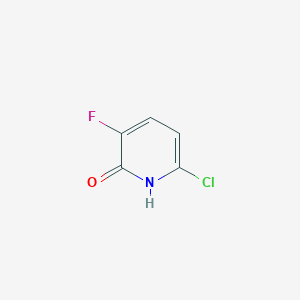

The molecular structure of a compound like “®-3-Amino-2-phenylpropan-1-ol hydrochloride” would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 3-carbon chain. One of the carbons would be attached to an amino group (-NH2) and a hydroxyl group (-OH). The “R” in the name indicates that the compound is a specific isomer, or version, of this molecule .Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and elimination . The specific reactions that “®-3-Amino-2-phenylpropan-1-ol hydrochloride” would undergo depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can form hydrogen bonds . Hydrochlorides are typically white, crystalline solids that are highly soluble in water .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- A study synthesized tertiary aminoalkanol hydrochlorides, including (R)-3-Amino-2-phenylpropan-1-ol hydrochloride, and tested them for antitumor activity. The compounds were found to be crystalline substances with confirmed structures via NMR and IR spectra (Isakhanyan et al., 2016).

Antioxidant and Membrane-Stabilizing Properties

- Research on the antioxidant and membrane stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, including (R)-3-Amino-2-phenylpropan-1-ol hydrochloride, indicated weak antioxidant properties but a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests their potential for producing a membrane stabilizing effect due to their interaction with structural components of cell membranes (Malakyan et al., 2010).

Immunosuppressive Activity

- A series of 2-substituted 2-aminopropane-1,3-diols, similar to (R)-3-Amino-2-phenylpropan-1-ol hydrochloride, were synthesized and evaluated for immunosuppressive activity, showing potential as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).

Enantioselective Reduction for Antidepressant Synthesis

- Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an important intermediate for antidepressant synthesis, was obtained through semi-rational engineering of a carbonyl reductase. This underscores the significance of (R)-3-Amino-2-phenylpropan-1-ol hydrochloride in synthesizing biologically active molecules (Zhang et al., 2015).

Uterine Relaxant Activity

- Novel substituted p-hydroxyphenylethanolamines, structurally related to (R)-3-Amino-2-phenylpropan-1-ol hydrochloride, were synthesized and demonstrated potent uterine relaxant activity in vitro and in vivo in pregnant rats (Viswanathan & Chaudhari, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-phenylpropan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)